3,4-Dichloro-2-nitrobenzoic acid
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Overview
Description
3,4-Dichloro-2-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.
Preparation Methods
3,4-Dichloro-2-nitrobenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 3,4-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the chlorination of 2-nitrobenzoic acid, where chlorine gas is introduced in the presence of a catalyst such as iron(III) chloride. This method allows for the selective chlorination at the 3 and 4 positions of the benzoic acid ring .
Chemical Reactions Analysis
3,4-Dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Scientific Research Applications
3,4-Dichloro-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored the potential of this compound derivatives as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-nitrobenzoic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s binding affinity to its target. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
3,4-Dichloro-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. While all these compounds share the nitrobenzoic acid core, the presence and position of chlorine atoms in this compound confer unique chemical properties and reactivity. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its non-chlorinated counterparts .
Similar Compounds
- 2-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 3,5-Dichloro-2-nitrobenzoic acid
Properties
IUPAC Name |
3,4-dichloro-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJZUUYLXVXJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608304 |
Source
|
Record name | 3,4-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-23-3 |
Source
|
Record name | 3,4-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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